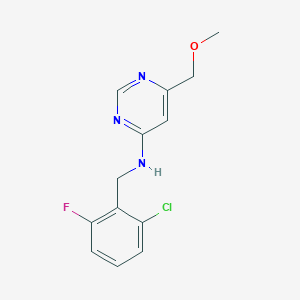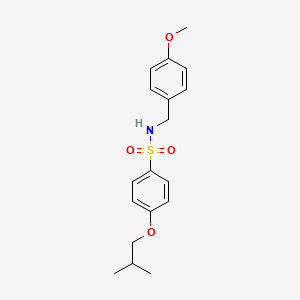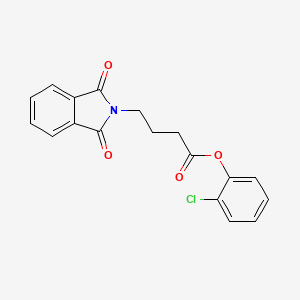![molecular formula C13H19NO4S B5628423 [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B5628423.png)
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound that features both piperidine and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone typically involves multi-step organic reactions. The starting materials might include a piperidine derivative and a furan derivative. Key steps could involve:
Formation of the Piperidine Ring: This could be achieved through cyclization reactions.
Functionalization of the Furan Ring: Introduction of the methylsulfanylmethyl group.
Coupling Reactions: Combining the piperidine and furan moieties under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow chemistry or batch reactors, optimizing for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction could occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The methylsulfanylmethyl group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Furan Derivatives: Compounds like 2-furancarboxaldehyde.
Uniqueness
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is unique due to the combination of the piperidine and furan rings, along with the specific functional groups that confer distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(17)5-6-14(7-11(13)15)12(16)10-4-3-9(18-10)8-19-2/h3-4,11,15,17H,5-8H2,1-2H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYLVCXMQIVYMB-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628341.png)
![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)

![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)

![Methyl 4-[[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methyl]benzoate](/img/structure/B5628371.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)


![3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5628396.png)
![[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5628400.png)
methanol](/img/structure/B5628407.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B5628436.png)
